(3R)-3-hydroxy-L-aspartic acid
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Overview
Description
(3R)-3-hydroxy-L-aspartic acid is a chiral amino acid derivative with a hydroxyl group attached to the third carbon of the aspartic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxy-L-aspartic acid typically involves the stereoselective introduction of a hydroxyl group at the third carbon of the aspartic acid molecule. One common method is the enantioselective reduction of a suitable precursor, such as an oxo acid, using chiral catalysts or enzymes. For example, the reduction of oxaloacetic acid derivatives can be achieved using specific alcohol dehydrogenases under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes due to their high selectivity and efficiency. Enzymatic reduction using alcohol dehydrogenases or other stereoselective enzymes is a preferred method. These processes are optimized for large-scale production by controlling parameters such as pH, temperature, and substrate concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-hydroxy-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of oxaloacetic acid derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Enzymatic reduction using alcohol dehydrogenases or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxyl group.
Major Products Formed
Oxidation: Oxaloacetic acid derivatives.
Reduction: Various hydroxy derivatives.
Substitution: Amino or thiol-substituted aspartic acid derivatives.
Scientific Research Applications
(3R)-3-hydroxy-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and as a catalyst in stereoselective synthesis.
Mechanism of Action
The mechanism by which (3R)-3-hydroxy-L-aspartic acid exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group at the third carbon allows for unique binding interactions with active sites of enzymes, influencing metabolic pathways and biochemical reactions. Molecular docking studies have shown that this compound can bind to enzyme active sites through hydrogen bonding and hydrophobic interactions, affecting enzyme activity and function .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-amino-2-hydroxydecanoic acid: Another chiral amino acid derivative with similar stereochemistry but different functional groups.
(2R,3R)-3-hydroxypipecolic acid: A compound with a similar hydroxyl group but different carbon backbone.
Uniqueness
(3R)-3-hydroxy-L-aspartic acid is unique due to its specific stereochemistry and the presence of both an amino and a hydroxyl group on the aspartic acid backbone. This combination allows for distinct interactions in biochemical systems and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
7298-98-8 |
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Molecular Formula |
C4H7NO5 |
Molecular Weight |
149.10 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1 |
InChI Key |
YYLQUHNPNCGKJQ-NHYDCYSISA-N |
SMILES |
C(C(C(=O)O)O)(C(=O)O)N |
Isomeric SMILES |
[C@H]([C@H](C(=O)O)O)(C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)N |
7298-98-8 6532-76-9 |
|
Synonyms |
3-hydroxyaspartic acid 3-hydroxyaspartic acid, (erythro)-isomer 3-hydroxyaspartic acid, (erythro-D)-isomer 3-hydroxyaspartic acid, (erythro-DL)-isomer 3-hydroxyaspartic acid, (erythro-L)-isomer 3-hydroxyaspartic acid, (threo-DL)-isomer 3-hydroxyaspartic acid, (threo-L)-isomer beta-hydroxyaspartic acid DL-threo-3-hydroxyaspartic acid erythro-beta-hydroxyaspartic acid L-erythro-3-hydroxyaspartate L-threo-beta-hydroxyaspartic acid threo-beta-aspartate threo-hydroxyaspartic acid threo-THA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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